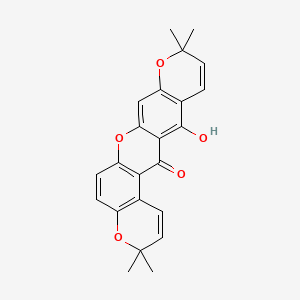
Thwaitesixanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thwaitesixanthone is a naturally occurring xanthone compound isolated from the bark and timber of Calophyllum thwaitesii, a tree species belonging to the Clusiaceae family . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thwaitesixanthone can be synthesized through structural modification of xanthone derivatives. One common method involves the acetylation of xanthone derivatives using acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, yielding this compound monoacetate as a yellow amorphous powder .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the bark and timber of Calophyllum thwaitesii. The extraction process includes solvent extraction using solvents like methanol and ethyl acetate, followed by purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Thwaitesixanthone undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or methoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Methoxy or hydroxyl-substituted xanthones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Thwaitesixanthone exerts its biological effects through multiple mechanisms:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparación Con Compuestos Similares
Thwaitesixanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Caloxanthone B: Exhibits high cytotoxic activity against stomach cancer cells.
Xanthochymone B: Shows potent cytotoxic activity against colorectal cancer cells.
1,3,5,6-Tetrahydroxyxanthone: Known for its antioxidant properties.
Dombakinaxanthone: Demonstrates antimicrobial and anti-inflammatory activities.
Propiedades
Número CAS |
55785-61-0 |
|---|---|
Fórmula molecular |
C23H20O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
22-hydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one |
InChI |
InChI=1S/C23H20O5/c1-22(2)9-7-12-14(27-22)5-6-15-18(12)21(25)19-17(26-15)11-16-13(20(19)24)8-10-23(3,4)28-16/h5-11,24H,1-4H3 |
Clave InChI |
CGUOCNBOCVGVNB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC3=C2C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















